N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide

Description

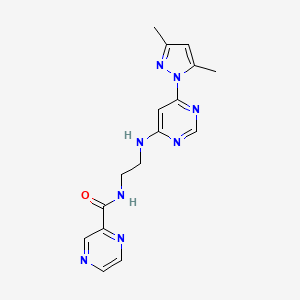

This compound features a pyrimidine core substituted at the 4-position with a 3,5-dimethyl-1H-pyrazol-1-yl group. A pyrazine-2-carboxamide moiety is attached via a 2-aminoethyl linker.

Properties

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O/c1-11-7-12(2)24(23-11)15-8-14(21-10-22-15)19-5-6-20-16(25)13-9-17-3-4-18-13/h3-4,7-10H,5-6H2,1-2H3,(H,20,25)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMFANTUZGTDEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds . The pyrimidine ring can be synthesized via condensation reactions involving amidines and β-diketones . The final step involves coupling the pyrazole and pyrimidine rings with the pyrazine ring through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the pyrazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Core Heterocyclic Variations

The target compound’s pyrimidine core distinguishes it from analogs with alternative heterocycles:

- Pyrazolo[3,4-b]pyridine Core : The compound in , N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (MW: 374.4 g/mol), replaces pyrimidine with a fused pyrazolopyridine system. This larger core may enhance π-π stacking interactions but could reduce solubility due to increased hydrophobicity .

- Pyridine Core : The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () uses a pyridine ring substituted with trifluoromethyl and chloro groups. The electron-withdrawing groups may improve metabolic stability compared to the dimethylpyrazole in the target compound .

Substituent Analysis

Functional Group Contributions

- Pyrazine-2-carboxamide : Present in the target compound, this group is absent in analogs from –3. Its planar structure and hydrogen-bonding capacity may favor interactions with polar residues in binding pockets.

- Piperazine and Furyl Groups (): The piperazine substituent could enhance water solubility, while the furyl group may introduce steric hindrance or modulate electronic properties .

- Trifluoromethyl Group (): Known to improve metabolic stability and membrane permeability, this substituent is absent in the target compound but could be a valuable modification .

Hypothetical Pharmacological Implications

While specific activity data is unavailable, structural comparisons suggest:

The target compound’s pyrimidine-pyrazine scaffold may favor kinase inhibition, akin to known pyrimidine-based inhibitors (e.g., imatinib analogs).

Analogs with piperazine () or trifluoromethyl groups () might exhibit improved pharmacokinetic profiles.

The pyrazolopyridine derivative () could have higher target affinity but poorer solubility due to its bulky fused system .

Biological Activity

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C16H19N5O

- Molecular Weight : 305.36 g/mol

Structural Representation

The compound contains a pyrazole ring fused with a pyrimidine moiety, which is known for contributing to various biological activities. The presence of the carboxamide group enhances its solubility and bioavailability.

Anticancer Activity

Research indicates that compounds with pyrazole and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study highlighted that certain pyrazolo[1,5-a]pyrimidines demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a targeted therapeutic potential .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced edema models revealed that pyrazole derivatives significantly reduced inflammation markers such as TNF-α and IL-6. For example, compounds similar to this structure showed up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit broad-spectrum antibacterial and antifungal effects. A related study found that certain pyrazole-based compounds displayed significant inhibition against strains such as E. coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

- Apoptotic Induction : By triggering apoptotic pathways, it may selectively induce cell death in malignant cells.

Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazole derivatives, including this compound. These compounds were tested against various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549). Results indicated that the derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Study 2: Anti-inflammatory Assessment

In another investigation focusing on the anti-inflammatory properties of similar compounds, researchers utilized a rat model to assess paw edema induced by carrageenan. The test compound showed a significant reduction in paw swelling compared to controls, indicating its potential utility in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.